molecular formula C8H10BrN B2581189 5-Bromo-2,3-dimethylaniline CAS No. 194805-15-7

5-Bromo-2,3-dimethylaniline

Cat. No. B2581189
Key on ui cas rn: 194805-15-7
M. Wt: 200.079
InChI Key: BVFKMKMJQJDOPR-UHFFFAOYSA-N
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Patent
US06525066B2

Procedure details

The mixture of 90.60 g of 2,3-dimethylnitrobenzene (3-10) and 1.20 g of iron powder was heated at 75° C., to which 115.00 g of bromine was dropped with stirring, and then the resulting mixture was stirred at the same temperature for 4 hours. The reaction solution was poured into ice water, and extracted with ethyl acetate, and the resulting organic layer was washed with sodium thiosulfate solution and saturated salt water in order, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and 400 ml of methanol and 400 ml of concentrated hydrochloric acid were added to the resulting residue, to which 100 g of iron powder was added in a divided form, and thereafter, the resulting mixture was stirred at 70° C. for 30 minutes. The reaction solution was poured into ice water, and the resulting mixture was alkaline with sodium bicarbonate, and thereafter, extracted with ethyl acetate and the resulting organic layer was dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the resulting residue was purified by silica gel column chromatography (eluent; hexane:ethylacetate=9:1) to obtain 48.82 g of 5-bromo-2,3-dimethylaniline (3-11).
Quantity
90.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-])=O.[Br:12]Br>[Fe]>[Br:12][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]([CH3:1])=[C:3]([CH:4]=1)[NH2:9]

Inputs

Step One
Name
Quantity
90.6 g
Type
reactant
Smiles
CC1=C(C=CC=C1C)[N+](=O)[O-]
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
115 g
Type
reactant
Smiles
BrBr
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at the same temperature for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the resulting organic layer was washed with sodium thiosulfate solution and saturated salt water in order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure and 400 ml of methanol and 400 ml of concentrated hydrochloric acid
ADDITION
Type
ADDITION
Details
were added to the resulting residue, to which 100 g of iron powder
ADDITION
Type
ADDITION
Details
was added in a divided form
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 70° C. for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction solution was poured into ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resulting organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (eluent; hexane:ethylacetate=9:1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=C(N)C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 48.82 g
YIELD: CALCULATEDPERCENTYIELD 40.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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